molecular formula C19H16N2O4 B2588777 (5-Phenylisoxazol-3-yl)methyl 2-benzamidoacetate CAS No. 1210505-35-3

(5-Phenylisoxazol-3-yl)methyl 2-benzamidoacetate

Cat. No. B2588777
M. Wt: 336.347
InChI Key: CEMZYOLSQRSRRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “(5-Phenylisoxazol-3-yl)methyl 2-benzamidoacetate”, there are related studies on the synthesis of isoxazole derivatives. For instance, a sequential oxidative tandem cyclization reaction mediated by a combination of (diacetoxyiodo)benzene (DIB) with zinc oxide (ZnO) is presented for the synthesis of 5-methyl-2-phenylisoxazol-3(2H)-ones from β-ketobutylanilides .

Scientific Research Applications

Anticancer Research

Several studies have synthesized and evaluated compounds with structures similar to “(5-Phenylisoxazol-3-yl)methyl 2-benzamidoacetate” for their anticancer properties. For instance, the synthesis and anticancer evaluation of oxadiazole and benzimidazole derivatives have shown significant activity against breast cancer cell lines. These studies highlight the potential of structurally related compounds in the development of new anticancer agents (Salahuddin et al., 2014; B. Ravinaik et al., 2021).

Antimicrobial Research

Phenoxyacetamide derivatives, sharing a functional group similarity, were synthesized and evaluated for antimicrobial activity, showcasing the approach towards developing new antimicrobial agents. Although the specific compounds evaluated did not show significant activity, this research direction emphasizes the exploration of novel compounds for potential antimicrobial properties (D. Raffa et al., 2002).

Antifibrotic and Antidiabetic Agents

Research on benzamide and thiazole derivatives has led to the development of potential antifibrotic and antidiabetic agents, suggesting the utility of these core structures in addressing chronic conditions. This indicates the broader therapeutic potential of compounds with similar molecular frameworks (Y. W. Kim et al., 2008; M. Nomura et al., 1999).

properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 2-benzamidoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-18(12-20-19(23)15-9-5-2-6-10-15)24-13-16-11-17(25-21-16)14-7-3-1-4-8-14/h1-11H,12-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMZYOLSQRSRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Phenylisoxazol-3-yl)methyl 2-benzamidoacetate

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